1-isopropyl-5-[4-(1H-pyrazol-1-yl)phenyl]-1,4-dihydroimidazo[4,5-c]pyrazole
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Overview
Description
1-isopropyl-5-[4-(1H-pyrazol-1-yl)phenyl]-1,4-dihydroimidazo[4,5-c]pyrazole, also known as JP-8-039, is a chemical compound that has shown potential in various scientific research applications.
Mechanism of Action
1-isopropyl-5-[4-(1H-pyrazol-1-yl)phenyl]-1,4-dihydroimidazo[4,5-c]pyrazole appears to exert its effects through the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. It also appears to activate the AMPK signaling pathway, which is involved in energy homeostasis and metabolism.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to decrease tumor growth in vivo. It has also been found to improve cognitive function and reduce inflammation in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
1-isopropyl-5-[4-(1H-pyrazol-1-yl)phenyl]-1,4-dihydroimidazo[4,5-c]pyrazole has several advantages for lab experiments, including its relatively simple synthesis method and its potential for use in various scientific research applications. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 1-isopropyl-5-[4-(1H-pyrazol-1-yl)phenyl]-1,4-dihydroimidazo[4,5-c]pyrazole. One potential direction is to investigate its potential for use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another potential direction is to explore its potential for treating other neurological disorders, such as Alzheimer's disease or Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration method for this compound, as well as to investigate its long-term safety and potential side effects.
Synthesis Methods
1-isopropyl-5-[4-(1H-pyrazol-1-yl)phenyl]-1,4-dihydroimidazo[4,5-c]pyrazole can be synthesized through a multi-step process involving the reaction of 4-(1H-pyrazol-1-yl)aniline with isobutyryl chloride, followed by the reaction of the resulting intermediate with 1,2-diaminobenzene. The final product is obtained through cyclization and reduction reactions.
Scientific Research Applications
1-isopropyl-5-[4-(1H-pyrazol-1-yl)phenyl]-1,4-dihydroimidazo[4,5-c]pyrazole has been found to have potential in various scientific research applications. One study found that it could inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Another study found that it could improve cognitive function in mice with traumatic brain injury, suggesting that it could have potential in treating neurological disorders.
properties
IUPAC Name |
1-propan-2-yl-5-(4-pyrazol-1-ylphenyl)-4H-imidazo[4,5-c]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6/c1-11(2)22-16-14(10-18-22)19-15(20-16)12-4-6-13(7-5-12)21-9-3-8-17-21/h3-11H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZULIRCWLFQQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)NC(=N2)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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